AZ 12080282 dihydrochloride
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Description
AZ 12080282 dihydrochloride is an inhibitor of Hedgehog (Hh) signaling1. It has been shown to displace cyclopamine in HeLa cells expressing Smoothened1. It exhibits selectivity against p38 α and is orally bioavailable1.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of AZ 12080282 dihydrochloride.Molecular Structure Analysis
The molecular weight of AZ 12080282 dihydrochloride is 457.351. Its formula is C23H20N4O2.2HCl1. The compound is soluble to 100 mM in water and to 100 mM in DMSO1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving AZ 12080282 dihydrochloride.Physical And Chemical Properties Analysis
AZ 12080282 dihydrochloride has a molecular weight of 457.35 and a formula of C23H20N4O2.2HCl1. It is soluble to 100 mM in water and to 100 mM in DMSO1.
Safety And Hazards
I couldn’t find specific safety and hazard information for AZ 12080282 dihydrochloride.
Future Directions
I couldn’t find specific information on the future directions of research or use for AZ 12080282 dihydrochloride.
Relevant Papers
The paper “Discovery of novel hedgehog antagonists from cell-based screening: isoteric modification of p38 bisamides as potent inhibitors of SMO” by Yang et al. discusses the discovery and properties of AZ 12080282 dihydrochloride1.
properties
IUPAC Name |
N-[5-(1H-imidazol-2-yl)-2-methylphenyl]-4-(pyridin-2-ylmethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16-5-6-18(22-25-12-13-26-22)14-21(16)27-23(28)17-7-9-20(10-8-17)29-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,25,26)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKKYBHDQYHMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1H-imidazol-2-yl)-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide |
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